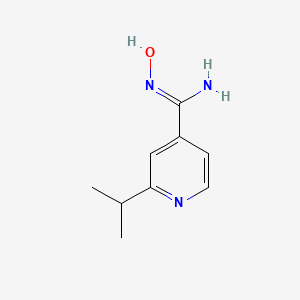

N-Hydroxy-2-isopropylisonicotinimidamide

Description

N-Hydroxy-2-isopropylisonicotinimidamide is a specialized organic compound featuring an isonicotinamide backbone modified with a hydroxylamine (-NHOH) group and an isopropyl substituent. The hydroxylamine moiety may confer redox activity or serve as a pharmacophore, while the isonicotinamide core (a pyridine derivative) could enhance solubility or binding specificity compared to aliphatic analogs .

Propriétés

Formule moléculaire |

C9H13N3O |

|---|---|

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

N'-hydroxy-2-propan-2-ylpyridine-4-carboximidamide |

InChI |

InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |

Clé InChI |

XNUDJCZWROZGRI-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)C1=NC=CC(=C1)/C(=N/O)/N |

SMILES canonique |

CC(C)C1=NC=CC(=C1)C(=NO)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method is the reaction of isonicotinic acid chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of N-Hydroxy-2-isopropylisonicotinimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

N-Hydroxy-2-isopropylisonicotinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the hydroxamic acid moiety to amides or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amides or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-Hydroxy-2-isopropylisonicotinimidamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing metalloprotease inhibitors and histone deacetylase inhibitors, which are potential anticancer agents.

Biological Studies: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Mécanisme D'action

The mechanism of action of N-Hydroxy-2-isopropylisonicotinimidamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. For example, in histone deacetylase inhibitors, the compound binds to the zinc ion in the enzyme, preventing it from deacetylating histone proteins, which can lead to the activation of tumor suppressor genes .

Comparaison Avec Des Composés Similaires

N-Hydroxysuccinimide (NHS)

Structural Differences :

- NHS contains a five-membered succinimide ring with two carbonyl groups and an N-hydroxyl group, whereas N-Hydroxy-2-isopropylisonicotinimidamide includes a pyridine ring (aromatic) and a branched isopropyl group.

- Functional Roles :

- NHS is widely used as an activating agent for carboxyl groups in peptide synthesis and bioconjugation due to its ability to form stable active esters .

- The pyridine ring in N-Hydroxy-2-isopropylisonicotinimidamide may enable coordination with metal ions or enhance binding to biological targets, distinguishing it from NHS’s aliphatic reactivity.

Safety Considerations :

Both compounds are labeled for research use only, with NHS explicitly cautioned against medical applications .

N-Hydroxyoctanamide

Structural Differences :

- N-Hydroxyoctanamide has a linear aliphatic chain (C8), contrasting with the aromatic pyridine and isopropyl groups in N-Hydroxy-2-isopropylisonicotinimidamide.

- Functional Roles :

- N-Hydroxyoctanamide’s long hydrocarbon chain suggests applications in surfactant synthesis or lipid-based systems, whereas the target compound’s aromaticity may favor pharmaceutical or catalytic uses.

N-Bis(2-hydroxypropyl)nitrosamine

Structural Differences :

- This compound is a nitrosamine with two 2-hydroxypropyl groups, structurally distinct from the hydroxylamine and pyridine motifs in the target compound.

- Functional Roles: Nitrosamines are notorious carcinogens, often used in toxicological studies, whereas N-Hydroxy-2-isopropylisonicotinimidamide’s hydroxylamine group may impart antioxidant or pro-drug activation properties.

- Safety Considerations: N-Bis(2-hydroxypropyl)nitrosamine is explicitly flagged for laboratory and manufacturing use, with stringent handling requirements due to carcinogenicity .

Comparative Data Table

Research Implications and Gaps

While the provided evidence lacks direct studies on N-Hydroxy-2-isopropylisonicotinimidamide, structural analogs suggest promising avenues for exploration:

- Pharmaceutical Potential: The isonicotinamide scaffold resembles isoniazid (an antitubercular drug), hinting at antimicrobial or antineoplastic applications.

- Catalytic/Metal Chelation : Pyridine derivatives often act as ligands in catalysis; the hydroxylamine group could enable redox-active coordination complexes.

- Safety: Further toxicological profiling is critical, given the hydroxylamine group’s association with genotoxicity in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.